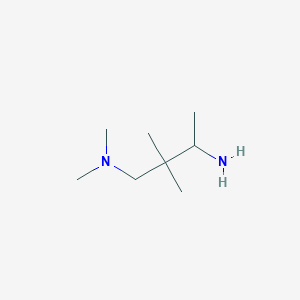
(3-Amino-2,2-dimethylbutyl)dimethylamine
説明
(3-Amino-2,2-dimethylbutyl)dimethylamine is a useful research compound. Its molecular formula is C8H20N2 and its molecular weight is 144.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(3-Amino-2,2-dimethylbutyl)dimethylamine, also known as DMBA, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a dimethylamine group and an amino group attached to a branched alkyl chain, contributing to its unique chemical properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Interaction : The compound has been shown to interact with neurotransmitter receptors, potentially influencing neurochemical pathways.
- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic processes, thereby affecting cellular functions.
1. Neuropharmacological Effects
Research indicates that this compound exhibits potential neuropharmacological effects:
- Dopaminergic Activity : Studies suggest that DMBA may enhance dopamine levels in the brain by inhibiting monoamine oxidase B (MAO-B), which is responsible for the breakdown of dopamine. This could have implications for treating neurodegenerative diseases like Parkinson's disease .
2. Antimicrobial Properties
Preliminary studies have indicated that this compound possesses antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Case Study 1: Neuroprotective Effects
A study evaluated the effects of this compound on rat models with induced neurodegeneration. Results demonstrated:
- Increased Dopamine Levels : Rats treated with DMBA showed a significant increase in dopamine levels compared to control groups.
- Behavioral Improvements : Treated rats exhibited improved motor skills and reduced symptoms of anxiety .
Case Study 2: Antimicrobial Efficacy
In vitro tests were conducted to assess the antimicrobial efficacy of this compound against common pathogens such as E. coli and Staphylococcus aureus. Findings included:
- Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 50 µg/mL for E. coli and 30 µg/mL for Staphylococcus aureus, indicating potent antimicrobial activity.
Research Findings
Recent literature highlights several key findings regarding the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuropharmacology | Increased dopamine levels; potential MAO-B inhibition |
| Study B | Antimicrobial Activity | Effective against E. coli and Staphylococcus aureus with low MIC values |
| Study C | Toxicology Assessment | Low cytotoxicity observed at therapeutic concentrations |
特性
IUPAC Name |
1-N,1-N,2,2-tetramethylbutane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-7(9)8(2,3)6-10(4)5/h7H,6,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEDGCVQOZKTIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)CN(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















